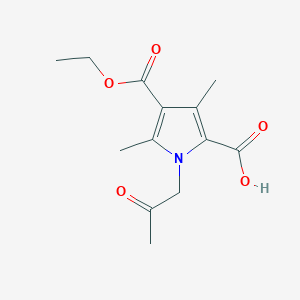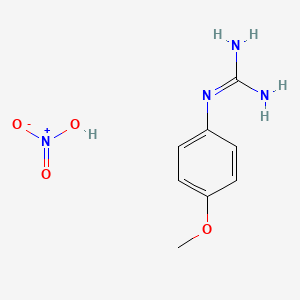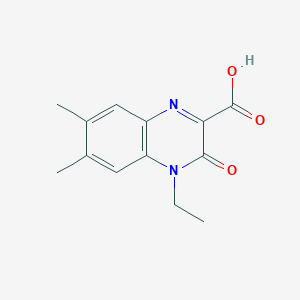
4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its physical appearance and odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances . This can include looking at the types of reactions the compound can participate in, the products of these reactions, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the characteristics of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized in the protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This transformation is particularly valuable for creating complex organic molecules with high precision.
Medicinal Chemistry
In medicinal chemistry, this compound can be a precursor for the synthesis of cyclic amidine-based inhibitors of β-secretase (BACE-1) . These inhibitors are significant for their potential role in treating diseases like Alzheimer’s by targeting the enzymatic activity that leads to amyloid plaque formation.
Wittig Reactions
The compound is also applicable in Wittig reactions , which are widely used for the formation of carbon-carbon double bonds . This reaction is fundamental in the synthesis of various alkenes, which are essential in pharmaceuticals and agrochemicals.
Dehydrochlorination and Alkylation Reactions
It can be used in dehydrochlorination and alkylation reactions, which are pivotal in the modification of organic substrates . These reactions are crucial for introducing functional groups that can alter the physical and chemical properties of a molecule.
Phytochemical Research
In the field of phytochemistry, this compound can be part of the fingerprinting profiling and separation of phytochemical components, as seen in the analysis of the ethanolic extract of K. galanga (rhizome) . This application is crucial for identifying and quantifying plant-based compounds for further research and development.
Catalysis
The compound may find use in catalytic cycles, particularly in reactions where the stability and reactivity of organoboron compounds are leveraged . This includes applications in cross-coupling reactions like the Suzuki–Miyaura coupling, which is a cornerstone in the construction of biaryl compounds.
Safety And Hazards
properties
IUPAC Name |
4-ethoxycarbonyl-3,5-dimethyl-1-(2-oxopropyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-19-13(18)10-8(3)11(12(16)17)14(9(10)4)6-7(2)15/h5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJAJZGWRUJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C(=O)O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)


![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)

![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)
![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)

